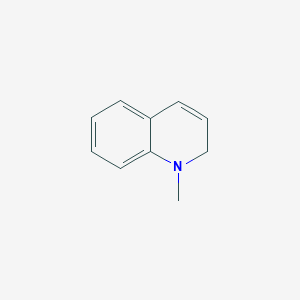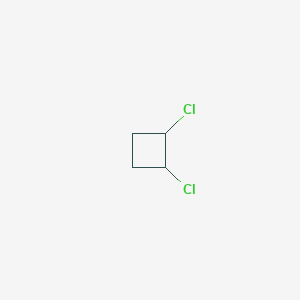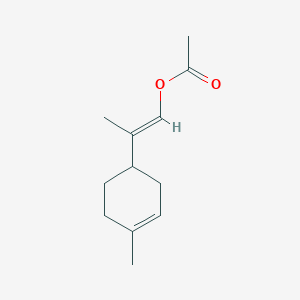
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, also known as MCPA, is a fragrance ingredient that is commonly used in the cosmetic and fragrance industry. This compound is known for its floral and fruity odor, which makes it a popular choice for perfumes, lotions, and other scented products. In recent years, there has been a growing interest in the scientific research applications of MCPA, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate is not fully understood, but it is believed to act as an agonist for certain olfactory receptors in the nose. This activation of olfactory receptors leads to the perception of the compound's odor.
Biochemical and Physiological Effects:
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a number of biochemical and physiological effects. In one study, it was shown to have antioxidant properties, which may make it useful in the development of new antioxidant therapies. Additionally, 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate in lab experiments is that it is a relatively stable compound that is easy to work with. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be limited to olfactory perception and may not have broader physiological effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate. One area of interest is in understanding the molecular mechanisms underlying its olfactory effects. Additionally, there is interest in exploring the potential therapeutic applications of 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate, particularly in the areas of inflammation and oxidative stress. Finally, there is potential for 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate to be used as a tool in neuroscience research, as it could be used to selectively activate certain olfactory receptors in the brain.
Synthesemethoden
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate can be synthesized by reacting 4-methylcyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst. This reaction produces 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate as a colorless liquid with a boiling point of 208-209°C.
Wissenschaftliche Forschungsanwendungen
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is in the development of new fragrances and scented products. 2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate has been found to have a unique odor profile that is different from other fragrance compounds, making it a valuable addition to the fragrance industry.
Eigenschaften
CAS-Nummer |
15593-88-1 |
|---|---|
Produktname |
2-(4-Methyl-3-cyclohexen-1-yl)propenyl acetate |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-(4-methylcyclohex-3-en-1-yl)prop-1-enyl acetate |
InChI |
InChI=1S/C12H18O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,8,12H,5-7H2,1-3H3 |
InChI-Schlüssel |
CKITWLJZALNJDV-CSKARUKUSA-N |
Isomerische SMILES |
CC1=CCC(CC1)/C(=C/OC(=O)C)/C |
SMILES |
CC1=CCC(CC1)C(=COC(=O)C)C |
Kanonische SMILES |
CC1=CCC(CC1)C(=COC(=O)C)C |
Andere CAS-Nummern |
15593-88-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



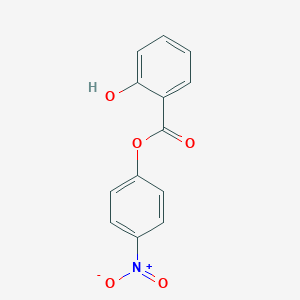
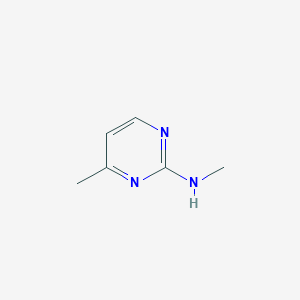
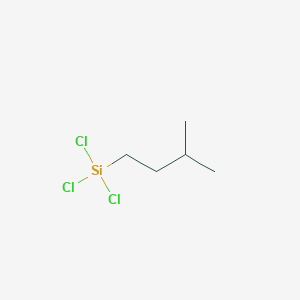
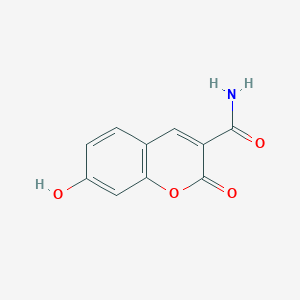
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
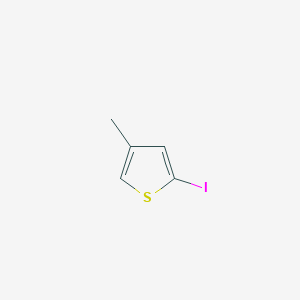

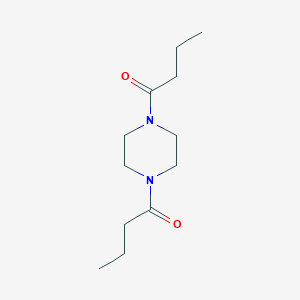
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)

